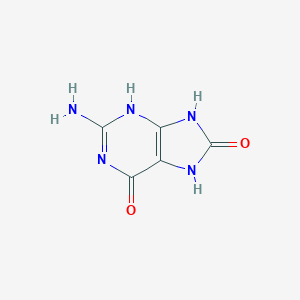

8-Oxoguanine

Description

Propriétés

IUPAC Name |

2-amino-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGFIVUFZRGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204673 | |

| Record name | 8-Hydroxyguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5614-64-2 | |

| Record name | 8-Oxoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5614-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopurine-6,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxyguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Phosphoramidite Synthesis for Oligonucleotide Incorporation

The phosphoramidite approach enables site-specific incorporation of 8-hydroxyguanine into oligonucleotides, which is essential for studying its base-pairing behavior and repair kinetics. Kawai et al. developed a protocol using O⁶- and N²-bisdiphenylcarbamoyl-protected 8-oxoguanosine as a precursor. The synthesis involves:

-

Protection of guanosine : Guanosine is treated with diphenylcarbamoyl chloride under anhydrous conditions to protect the O⁶ and N² positions, preventing undesired side reactions during phosphorylation.

-

Phosphitylation : The protected nucleoside reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N-methylimidazole to yield the phosphoramidite derivative.

-

Deprotection and purification : After solid-phase oligonucleotide synthesis, the bisdiphenylcarbamoyl groups are removed using 28% aqueous ammonia at 55°C for 24 hours.

This method achieves >90% coupling efficiency in RNA synthesis, as confirmed by MALDI-TOF mass spectrometry.

N²-Dimethylaminomethylene Protection Strategy

An alternative route employs N²-(N,N-dimethylaminomethylene) protection to enhance stability during oligonucleotide synthesis. Key steps include:

-

Selective protection : 8-Hydroxyguanine is treated with N,N-dimethylformamide dimethyl acetal to form the N²-protected derivative.

-

Phosphoramidite preparation : The protected nucleoside undergoes phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

-

Oligonucleotide assembly : Incorporation into DNA strands using automated solid-phase synthesis, followed by deprotection with concentrated ammonia.

Thermal denaturation studies of oligonucleotides containing 8-OH-Gua reveal destabilization of duplexes, with ΔTₘ values of −8°C to −12°C compared to unmodified controls.

Table 1: Comparative Yields of 8-Hydroxyguanine Phosphoramidites

| Method | Protecting Groups | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bisdiphenylcarbamoyl | O⁶, N² | 78 | >95% |

| Dimethylaminomethylene | N² | 85 | 93% |

Enzymatic Preparation via Oxidative Damage Induction

In Vitro Oxidation of Guanine in DNA

8-Hydroxyguanine can be generated by treating DNA with reactive oxygen species (ROS). A standardized protocol involves:

-

DNA treatment : Incubate DNA (1 mg/mL) with 10 mM H₂O₂ and 100 μM FeSO₄ in 10 mM Tris-HCl (pH 7.4) at 37°C for 1 hour.

-

Enzymatic digestion : Digest oxidized DNA with nuclease P1 (8 U/mL) and alkaline phosphatase (2 U/mL) to release nucleosides.

-

Quantification : Analyze 8-OH-dG levels via HPLC-ECD, with a detection limit of 0.1 ng/mL.

This method produces 8-OH-Gua at a ratio of 1–5 lesions per 10⁶ guanines, depending on oxidative conditions.

Incorporation of 8-OH-dGTP into DNA

DNA polymerases can misincorporate 8-hydroxy-2'-deoxyguanosine triphosphate (8-OH-dGTP) during replication:

-

Substrate preparation : Synthesize 8-OH-dGTP via enzymatic phosphorylation of 8-hydroxydeoxyguanosine using nucleoside diphosphate kinase.

-

Primer extension assays : Use E. coli DNA polymerase I to incorporate 8-OH-dGTP into M13mp2 phage DNA, resulting in A→C and G→T mutations at frequencies of 16% and 0.7%, respectively.

Isolation and Quantification from Biological Samples

DNA Extraction and Hydrolysis

Isolation of 8-hydroxyguanine from tissues requires meticulous handling to prevent artifactual oxidation:

-

Tissue homogenization : Homogenize 50 mg of liver tissue in lysis buffer (1% SDS, 10 mM EDTA) using a Teflon-glass homogenizer.

-

DNA isolation : Purify DNA via sodium iodide density gradient centrifugation (DNA Extraction WB Kit, Wako Pure Chemical).

-

Enzymatic digestion : Digest DNA with nuclease P1 (20 U/mg DNA) and alkaline phosphatase (5 U/mg DNA) at 37°C for 2 hours.

Chromatographic Analysis

HPLC-ECD systems are preferred for sensitive detection:

-

Mobile phase : 10 mM NaH₂PO₄, 8% methanol, 0.13 mM Na₂EDTA, pH 4.5.

-

Detection : Electrochemical detector at +550 mV, UV detector at 254 nm.

Urinary 8-OH-Gua levels in mice range from 50–200 pmol/mL under basal conditions, increasing 2–3 fold after oxidative stress.

Table 2: Recovery Rates of 8-Hydroxyguanine from Biological Matrices

Challenges and Artifact Prevention

Artifactual oxidation during sample preparation remains a major hurdle. Key mitigation strategies include:

Analyse Des Réactions Chimiques

Types de réactions : La 8-Hydroxyguanine subit principalement des réactions d’oxydation. Elle peut également participer à des mécanismes de réparation par excision de base dans les cellules, où elle est reconnue et excisée par des ADN glycosylases spécifiques .

Réactifs et conditions courants :

Oxydation : radicaux hydroxyles générés par des réactifs de type Fenton.

Réparation par excision de base : des ADN glycosylases telles que OGG1 (8-oxoguanine ADN glycosylase) reconnaissent et excisent la 8-Hydroxyguanine de l’ADN.

Principaux produits formés :

Oxydation : Formation de 8-Hydroxyguanine à partir de la guanine.

Réparation par excision de base : Élimination de la 8-Hydroxyguanine de l’ADN, conduisant à la formation d’un site apurinique/apyrimidinique (AP).

4. Applications de la recherche scientifique

La 8-Hydroxyguanine est largement utilisée comme biomarqueur du stress oxydatif dans divers domaines scientifiques :

Chimie : Étude des mécanismes de dommages oxydatifs et de réparation de l’ADN.

Biologie : Investigation du rôle du stress oxydatif dans les processus cellulaires et le vieillissement.

Médecine : Évaluation du risque de maladies telles que le cancer, où les dommages oxydatifs de l’ADN sont un facteur contributif.

Industrie : Développement de tests et d’outils de diagnostic pour mesurer les niveaux de stress oxydatif dans les échantillons biologiques

Applications De Recherche Scientifique

Biomarker for Oxidative Stress

8-OH-G is widely recognized as a marker for oxidative DNA damage. It is produced when guanine residues in DNA are modified by reactive oxygen species (ROS). Elevated levels of 8-OH-G in biological fluids such as urine and serum have been correlated with various diseases, particularly cancer and diabetes.

Case Study: Cancer Patients

A study demonstrated that levels of 8-hydroxyguanine in urine were significantly higher in cancer patients compared to healthy controls, suggesting its role as a potential biomarker for cancer progression and oxidative stress associated with tumor development . The study employed high-performance liquid chromatography and mass spectrometry to quantify 8-OH-G levels, finding a 50% increase in cancer patients.

Data Table: Levels of 8-OH-G in Urine

| Group | Average 8-OH-G Level (ng/mL) |

|---|---|

| Healthy Controls | 15 |

| Cancer Patients | 22.5 |

Role in Carcinogenesis

The presence of 8-OH-G in DNA is implicated in mutagenesis and cancer development. Its accumulation can lead to mutations if not repaired effectively by DNA repair mechanisms, particularly the base excision repair pathway involving OGG1 (8-oxoguanine DNA glycosylase).

Case Study: OGG1 Knockout Mice

Research involving OGG1 knockout mice showed that these mice exhibited significantly higher levels of 8-OH-G following exposure to oxidative agents like potassium bromate (KBrO₃). The mutation frequency was also higher in these mice, indicating that the inability to repair 8-OH-G contributes to carcinogenesis .

Data Table: Mutation Frequencies in Mice

| Mouse Genotype | Mutation Frequency (gpt gene) |

|---|---|

| OGG1 (+/+) | 0.003 |

| OGG1 (-/-) | 0.21 |

Epigenetic Modifications

Beyond its role as a marker for oxidative stress, 8-OH-G has been identified as an epigenetic modifier that can influence gene expression. It can affect transcriptional regulatory elements and alter RNA interactions.

Research Findings

Studies have shown that 8-OH-G can modify the structure of RNA, leading to changes in posttranscriptional regulation. This highlights its dual role not only as a marker of damage but also as an active participant in gene regulation processes under oxidative stress conditions .

Applications in Environmental Health

8-Hydroxyguanine is also utilized in environmental studies to assess the impact of pollutants on DNA integrity. It serves as an indicator of exposure to environmental toxins that generate ROS.

Case Study: Diesel Exhaust Particles (DEP)

Research on the effects of diesel exhaust particles revealed a marked increase in 8-OH-G levels in rat lung DNA shortly after exposure, correlating with increased oxidative stress markers . This finding underscores the utility of 8-OH-G as a biomarker for environmental exposure assessment.

Mécanisme D'action

La 8-Hydroxyguanine exerce ses effets principalement par son incorporation dans l’ADN et l’ARN, où elle peut provoquer des mutations pendant la réplication. La présence de 8-Hydroxyguanine dans l’ADN peut conduire à un appariement erroné avec l’adénine, entraînant des transversions G à T. Ce potentiel mutagène est atténué par la voie de réparation par excision de base, où des ADN glycosylases telles que OGG1 reconnaissent et éliminent la 8-Hydroxyguanine, empêchant les mutations .

Composés similaires :

8-Hydroxy-2’-désoxyguanosine : Un autre marqueur de dommages oxydatifs de l’ADN, souvent utilisé de manière interchangeable avec la 8-Hydroxyguanine dans les études.

8-Hydroxyguanosine : La forme ribonucléoside de la 8-Hydroxyguanine, utilisée comme marqueur des dommages oxydatifs de l’ARN

Unicité : La 8-Hydroxyguanine est unique en sa capacité à servir de biomarqueur des dommages oxydatifs de l’ADN et de l’ARN. Sa formation et ses mécanismes de réparation sont bien caractérisés, ce qui en fait un outil précieux pour étudier le stress oxydatif et ses implications dans diverses maladies .

Comparaison Avec Des Composés Similaires

Key Data Tables

Table 1: Structural and Functional Comparison of Oxidative Lesions

Table 2: Analytical Methods for 8-OHdG Detection

Activité Biologique

8-Hydroxyguanine (8-OH-Gua), also known as 8-oxoguanine, is a significant oxidative DNA lesion that arises from the reaction of guanine with reactive oxygen species (ROS). This compound plays a critical role in mutagenesis and has been implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article reviews the biological activity of 8-hydroxyguanine, focusing on its formation, repair mechanisms, and implications in disease.

Formation of 8-Hydroxyguanine

8-Hydroxyguanine is primarily formed through oxidative damage to DNA. It can result from exposure to environmental factors such as ionizing radiation, tobacco smoke, and certain carcinogens. The production of 8-OH-Gua is a marker for oxidative stress and is often used to assess the extent of DNA damage in various biological systems .

Repair Mechanisms

The repair of 8-hydroxyguanine is crucial for maintaining genomic stability. Several key enzymes are involved in its repair:

- OGG1 (this compound DNA glycosylase 1) : This enzyme recognizes and excises 8-OH-Gua from DNA, initiating base excision repair (BER) pathways.

- MTH1 (MutT homolog 1) : This enzyme prevents the incorporation of oxidized nucleotides into DNA by hydrolyzing 8-oxo-dGTP .

The efficiency of these repair mechanisms can vary depending on the cellular context and the presence of oxidative stressors. For instance, studies have shown that exposure to crocidolite asbestos increases both the formation of 8-OH-Gua and the expression of OGG1, indicating an adaptive response to oxidative damage .

Mutagenesis

The presence of 8-hydroxyguanine in DNA can lead to mutations. Specifically, it is known to cause G > T transversions during DNA replication due to mispairing with adenine. This mutagenic potential is linked to various cancers, as increased levels of 8-OH-Gua have been observed in tumor tissues compared to normal tissues .

Neurodegenerative Diseases

Research has also implicated 8-hydroxyguanine in neurodegenerative diseases such as Alzheimer's disease. Elevated levels of this oxidative lesion have been associated with neuronal cell death and cognitive decline . The accumulation of 8-OH-Gua may disrupt normal cellular functions and contribute to the pathogenesis of these diseases.

Case Studies

Case Study 1: Asbestos Exposure and Lung Carcinogenesis

In a study examining pulmonary type-II-like epithelial cells exposed to crocidolite asbestos, researchers found that exposure led to significant increases in 8-OH-Gua levels. The repair enzyme activity peaked at 18 hours post-exposure but declined thereafter, suggesting a temporary adaptive response followed by potential genomic instability due to unresolved damage .

Case Study 2: Ionizing Radiation

Research has shown that ionizing radiation induces high levels of 8-hydroxyguanine in various tissues. For example, mice exposed to radiation exhibited a marked increase in mutation frequency correlated with elevated levels of this lesion. The study highlighted the role of OGG1 in mitigating these effects through efficient repair mechanisms .

Data Tables

Q & A

Basic Research Questions

Q. What are the primary mutagenic mechanisms of 8-hydroxyguanine (8-OHGua) in DNA, and how can these be experimentally validated?

- Answer : 8-OHGua induces G-to-T and A-to-C transversions due to its altered base-pairing properties. During replication, 8-OHGua can mispair with adenine or thymine instead of cytosine. To validate this, researchers use site-directed mutagenesis to introduce 8-OHGua into specific DNA sequences, followed by bacterial transformation (e.g., bacteriophage plaque assays) to quantify mutation frequencies . In vitro assays with DNA polymerases (e.g., Klenow fragment) and modified nucleotides (e.g., 8-oxodGTP) further confirm misincorporation patterns .

Q. What methodologies are commonly employed to quantify 8-hydroxyguanine in biological samples?

- Answer :

- HPLC with electrochemical detection (HPLC-ECD) : Separates 8-OHGua from hydrolyzed DNA/RNA, with sensitivity down to femtomole levels. Requires rigorous sample deproteinization and antioxidant buffers to prevent artifactual oxidation .

- LC-MS/MS : Offers higher specificity and can distinguish 8-OHGua from its nucleoside forms (e.g., 8-OHdG). Isotope dilution with labeled internal standards (e.g., -8-OHdG) improves accuracy .

- Immunoassays (ELISA) : Use monoclonal antibodies (e.g., clone 15A3) for high-throughput screening. However, cross-reactivity with structurally similar molecules necessitates validation via spike-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported levels of 8-hydroxyguanine across studies, particularly in neurodegenerative disease models?

- Answer : Contradictions often arise from:

- Sample preparation : Artifactual oxidation during DNA extraction (e.g., phenol-based methods). Use chelating agents (e.g., deferoxamine) and anaerobic conditions .

- Detection specificity : LC-MS/MS avoids antibody cross-reactivity issues seen in ELISA .

- Data normalization : Report 8-OHGua levels relative to total guanine or creatinine (for urine). In Alzheimer’s studies, the ratio of DNA-bound to free 8-OHGua in cerebrospinal fluid improves diagnostic specificity .

Q. What experimental strategies are recommended for investigating the role of 8-hydroxyguanine repair enzymes, such as OGG1, in mitigating oxidative DNA damage?

- Answer :

- OGG1 knockout models : Compare 8-OHGua accumulation and mutation rates in Ogg1 vs. wild-type mice exposed to oxidative stressors (e.g., ) .

- In vitro glycosylase assays : Use -labeled DNA duplexes containing 8-OHGua to measure OGG1 excision activity. Include controls with abasic sites to confirm specificity .

- siRNA knockdown : Transient suppression of OGG1 in cell lines (e.g., HEK293) combined with comet assays quantifies unrepaired DNA strand breaks .

Q. How should in vivo models be designed to assess the carcinogenic potential of 8-hydroxyguanine while controlling for confounding factors?

- Answer :

- Carcinogen exposure : Administer potassium bromate (KBrO), a renal carcinogen that selectively induces 8-OHGua in kidney DNA, to rats. Compare with non-carcinogenic oxidants (e.g., NaClO) as negative controls .

- Repair-deficient models : Use Ogg1 mice to amplify 8-OHGua’s mutagenic effects. Monitor tumor incidence via histopathology and mutation spectra via whole-exome sequencing .

- Inflammation controls : Co-administer anti-inflammatory agents (e.g., dexamethasone) to isolate ROS-specific effects from inflammatory bystander damage .

Methodological Considerations

- Artifact prevention : Avoid metal-catalyzed oxidation during DNA isolation by including EDTA and desferrioxamine .

- Enzymatic validation : Confirm 8-OHGua repair activity using FPG protein (formamidopyrimidine DNA glycosylase), which cleaves 8-OHGua-containing DNA with high specificity .

- Data reporting : Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for oxidative damage studies, including full protocols for sample processing and instrument parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.